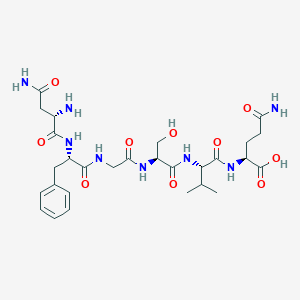![molecular formula C21H13NO2 B14215709 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-98-6](/img/structure/B14215709.png)
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound that belongs to the class of benzoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Another method involves the reaction of 1,4-naphthoquinones with terminal acetylenes, followed by a copper-catalyzed intramolecular cyclization reaction . This one-pot synthesis is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptosis pathway by activating caspase 9 and the Bax/Bcl-2 pathway . This leads to cell death and inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A precursor in the synthesis of benzoindole derivatives.
Mitomycin C: An antitumor agent with a similar quinone structure.
Uniqueness
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to induce ROS and activate apoptosis pathways makes it a promising candidate for further research in cancer therapy.
Propiedades
Número CAS |
830924-98-6 |
|---|---|
Fórmula molecular |
C21H13NO2 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
1-methyl-2-(2-phenylethynyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H13NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-10,13H,1H3 |
Clave InChI |
IBXCRHSOBQIBMH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
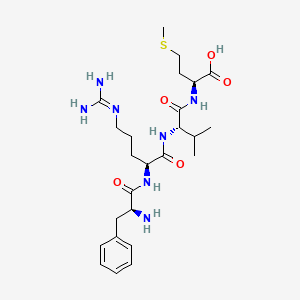
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
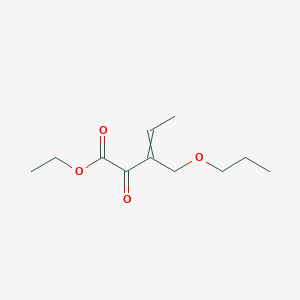
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
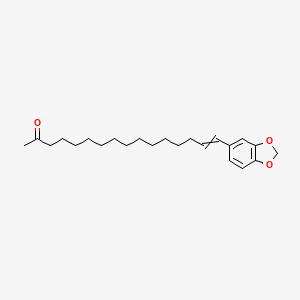
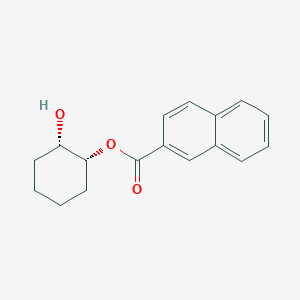
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
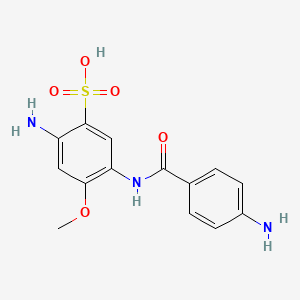
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)
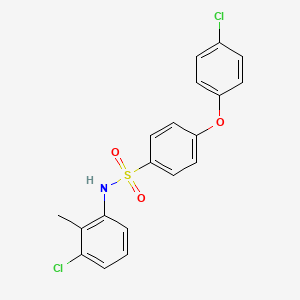
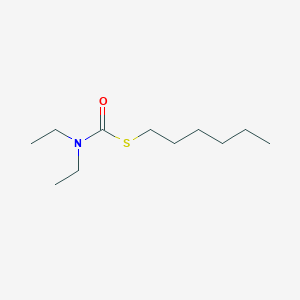
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
